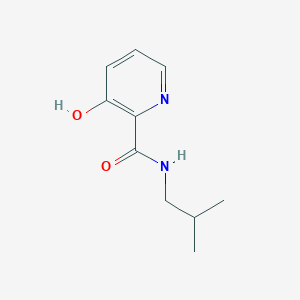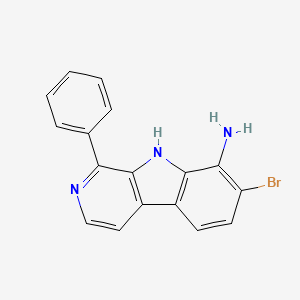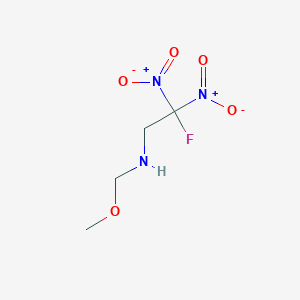![molecular formula C17H39NO3S2Si B12557494 N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine CAS No. 142348-30-9](/img/structure/B12557494.png)
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine: is an organosilicon compound known for its unique properties and applications. This compound is characterized by the presence of both ethylsulfanyl and triethoxysilyl groups, making it versatile in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine typically involves a series of organic synthesis steps. One common method includes the reaction of 3-(triethoxysilyl)propylamine with ethylsulfanyl ethyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or dichloromethane, with the presence of a base like sodium hydroxide to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation and purification to remove any impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylsulfanyl groups, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the triethoxysilyl group, converting it to a silanol group.
Substitution: The ethylsulfanyl groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Silanol derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a reagent and catalyst in organic synthesis, facilitating reactions such as amination, condensation, and polymerization.
Biology: In biological research, it can be used to modify surfaces of biomaterials, enhancing their biocompatibility and functionality.
Industry: Widely used in the production of advanced materials, including coatings, adhesives, and sealants, due to its ability to form strong bonds with various substrates.
Mecanismo De Acción
The mechanism of action of N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine involves its ability to interact with various molecular targets through its functional groups. The ethylsulfanyl groups can form strong interactions with metal ions, while the triethoxysilyl group can undergo hydrolysis and condensation reactions, forming siloxane bonds. These interactions enable the compound to act as a versatile reagent and catalyst in various chemical processes.
Comparación Con Compuestos Similares
3-(Triethoxysilyl)propylamine: Similar in structure but lacks the ethylsulfanyl groups.
Bis[3-(triethoxysilyl)propyl]amine: Contains two triethoxysilyl groups but no ethylsulfanyl groups.
Uniqueness: N,N-Bis[2-(ethylsulfanyl)ethyl]-3-(triethoxysilyl)propan-1-amine is unique due to the presence of both ethylsulfanyl and triethoxysilyl groups, which provide it with distinct reactivity and versatility in various applications.
Propiedades
Número CAS |
142348-30-9 |
|---|---|
Fórmula molecular |
C17H39NO3S2Si |
Peso molecular |
397.7 g/mol |
Nombre IUPAC |
N,N-bis(2-ethylsulfanylethyl)-3-triethoxysilylpropan-1-amine |
InChI |
InChI=1S/C17H39NO3S2Si/c1-6-19-24(20-7-2,21-8-3)17-11-12-18(13-15-22-9-4)14-16-23-10-5/h6-17H2,1-5H3 |
Clave InChI |
WUAOFUFGHXAHEY-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCN(CCSCC)CCSCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Dimethyl [(5-chloroquinolin-8-yl)oxy]propanedioate](/img/structure/B12557419.png)
![3-Methoxy[1,4]benzothiazino[2,3-b]phenothiazine](/img/structure/B12557424.png)

![N-{5-Nitro-2-[(2,4,4-trimethylpentan-2-yl)oxy]phenyl}acetamide](/img/structure/B12557428.png)


![5'-(1,3-Dithian-2-yl)-1',2',3',4'-tetrahydro[1,1'-biphenyl]-2,6-diol](/img/structure/B12557439.png)



![3-Methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B12557484.png)


